3-Buten-1-ol, 2-phenyl-

Enzymatic Resolution Chiral Building Block Regioselectivity

3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7), systematically named 2-phenylbut-3-en-1-ol, is a homoallylic alcohol featuring a terminal vinyl group, a primary hydroxyl, and a phenyl ring at the C-2 position. This C10H12O scaffold is classified as a beta-ethenylbenzeneethanol.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 6052-63-7
Cat. No. B14724571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-1-ol, 2-phenyl-
CAS6052-63-7
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC=CC(CO)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2
InChIKeyGXZIYMSNPDVFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7): A Structurally Discriminated Homoallylic Alcohol Building Block


3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7), systematically named 2-phenylbut-3-en-1-ol, is a homoallylic alcohol featuring a terminal vinyl group, a primary hydroxyl, and a phenyl ring at the C-2 position. This C10H12O scaffold is classified as a beta-ethenylbenzeneethanol [1]. Unlike the more heavily investigated 1-aryl-3-buten-1-ol regioisomers exploited as chiral building blocks for fluoxetine, the 2-phenyl constitution establishes a sterically encumbered benzylic center adjacent to the olefin. This precise arrangement is structurally discriminated within the patent-defined genus of 1-aryl-1-alkyl-substituted-1-buten-3-ols, where it is recognized as a pharmaceutical intermediate for anti-inflammatory agents [2]. Database annotations further identify the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and a functional antioxidant in fats and oils, properties absent in simple unsubstituted homoallylic alcohols [3].

3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7): Why In-Class 1-Aryl-3-buten-1-ols and Saturated Analogs Cannot Substitute


Substituting 3-Buten-1-ol, 2-phenyl- with its widely available 1-aryl regioisomer (e.g., 1-phenyl-3-buten-1-ol) or commercially abundant saturated analogs (e.g., 2-phenylbutan-1-ol) introduces fundamental mechanistic liabilities. The enzymatic resolution systems optimized for 1-aryl-3-buten-1-ols, such as Rhizopus arrhizus-mediated hydrolysis, exploit the spatial proximity of the hydroxyl to the aryl ring; they fail to produce enantiomerically pure products with the 2-phenyl scaffold where the hydroxyl is one carbon removed [1]. For applications requiring a specific 1-aryl-2-vinyl pharmacophoric pattern for lipoxygenase inhibition, as grounded in the anti-inflammatory patent genus, substituting the olefin with a saturated alkyl chain (e.g., 2-phenylbutan-1-ol) eliminates the arachidonic acid metabolic interference capacity [2]. The 2-phenyl substitution pattern is explicitly essential for maintaining the inhibitory activity within this chemotype, a critical structure-activity relationship (SAR) gate that generic analogs cannot pass [2].

3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7) Evidence Guide: Quantified Differentiation vs. Close Analogs


Regioisomeric Differentiation: 2-Phenyl vs. 1-Phenyl Substitution Defines Reactivity and Biocatalytic Resolvability

The target compound is fundamentally excluded from the established enzymatic resolution routes that define the value of the 1-aryl-3-buten-1-ol series. The proven Rhizopus arrhizus hydrolysis system, which produces (R)-1-aryl-3-buten-1-ols with yields of 53–65% and enantiomeric excess up to >99% for the (S)-antipode via ketone reduction, is specific to a hydroxyl positioned directly on the benzylic carbon (the 1-position). 3-Buten-1-ol, 2-phenyl- features the hydroxyl at the 2-position, which is a non-substrate for these optimized biocatalytic processes [1]. This necessitates a completely distinct chiral resolution strategy, eliminating direct competition from the commoditized 1-aryl isomers and making the 2-phenyl compound a specialized procurement item for routes where the hydroxyl must be separated from the aryl ring by two saturated carbons.

Enzymatic Resolution Chiral Building Block Regioselectivity

Bioactivity Differentiation: Lipoxygenase Inhibition Dependency on the 2-Phenyl Homoallylic Alcohol Motif

The 2-phenyl substitution on the butenol backbone is explicitly linked to a multi-target enzyme inhibition profile not shared by unsubstituted or simple alkyl-substituted homoallylic alcohols. According to authoritative database annotations, 3-Buten-1-ol, 2-phenyl- is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while acting as an antioxidant in fats and oils [1]. The patent literature for the structurally defined 1-aryl-1-alkyl-substituted-1-buten-3-ol class, which encompasses the 2-phenyl-3-buten-1-ol substitution pattern, confirms that these compounds are pharmacologically active as anti-inflammatory agents; the presence of the phenyl ring at the 2-position and the terminal alkene is irreplaceable for this activity [2]. In contrast, the unsubstituted parent compound 3-buten-1-ol lacks these annotations entirely, underscoring the phenyl group's role as a pharmacophoric necessity.

Lipoxygenase Inhibition Anti-inflammatory Structure-Activity Relationship

Synthetic Intermediate Value: Stereospecific Rearrangement to Optically Active beta-Ethenylbenzeneethanols

3-Buten-1-ol, 2-phenyl- serves as the optically active product (beta-ethenylbenzeneethanol) generated via the stereospecific rearrangement of optically active 2-aryl-3-ethenyloxiranes. This transformation proceeds with BF3·Et3SiH and demonstrates that a vinyl group migrates to a benzylic cation faster than a phenyl group to an allyl cation during the rearrangement, affording the 2-phenyl-3-buten-1-ol scaffold with retention of stereochemistry [1]. This specific rearrangement product has been employed in an efficient synthesis of (S)-ibuprofen, a widely prescribed NSAID [1]. The structural isomer 1-phenyl-3-buten-1-ol cannot be the direct product of this rearrangement pathway because the migrating vinyl group must install the chirality at the 2-position, creating a unique synthetic entry point that the 1-aryl isomer cannot replicate.

Chiral Synthesis Ibuprofen Intermediate Oxirane Rearrangement

3-Buten-1-ol, 2-phenyl- (CAS 6052-63-7): High-Value Application Scenarios Based on Verified Differentiation


Enantioselective Synthesis of (S)-Ibuprofen via Oxirane Rearrangement

Procure this compound as the chirality-bearing intermediate in the stereospecific synthesis of (S)-ibuprofen. The 2-phenyl-3-buten-1-ol scaffold is generated directly from optically active 2-aryl-3-ethenyloxiranes with retention of configuration, a pathway unavailable to 1-aryl regioisomers [4]. This application exploits the compound's unique role as a vinyl-migration product where the chiral center at C-2 is set during the rearrangement, enabling downstream elaboration into the NSAID without additional resolution steps.

Anti-inflammatory Lead Optimization Targeting Lipoxygenase and Arachidonic Acid Metabolism

Deploy the compound as a core lipoxygenase inhibitor scaffold for medicinal chemistry programs aimed at anti-inflammatory drug discovery. The MeSH-curated annotation of potent lipoxygenase inhibitory activity, combined with the patent-defined anti-inflammatory utility of the 1-aryl-1-alkyl-substituted-1-buten-3-ol genus, provides a credible starting point for hit-to-lead optimization [2][3]. SAR studies should maintain the 2-phenyl substitution and terminal alkene, as these features are essential for activity; replacement with saturated analogs would eliminate the desired bioactivity.

Functional Antioxidant Additive for Lipid-Based Formulations

Utilize the compound as an antioxidant additive specifically in fats and oils, leveraging its annotated radical-scavenging properties [2]. Unlike commercial phenolic antioxidants (e.g., BHT) that lack the lipoxygenase inhibitory component, 3-Buten-1-ol, 2-phenyl- offers a dual-function profile: it protects lipid matrices from oxidation while potentially modulating arachidonic acid metabolism in biological contexts such as cellular lipid peroxidation assays.

Non-Benzylic Chiral Homoallylic Alcohol Building Block for Asymmetric Synthesis

Specify this compound when a synthetic route requires a chiral, non-benzylic primary alcohol bearing a phenyl group and a terminal alkene. Because the widespread enzymatic resolution systems for 1-aryl-3-buten-1-ols fail to process the 2-phenyl isomer, this compound fills a specific niche for synthesizing molecules where the hydroxyl must be separated from the aromatic ring by two carbon atoms [1]. This is critical for constructing pharmacophores that depend on precise spatial separation between hydrogen-bond donors and aromatic hydrophobic anchors.

Quote Request

Request a Quote for 3-Buten-1-ol, 2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.